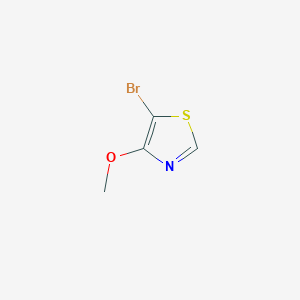

5-溴-4-甲氧基-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-methoxy-1,3-thiazole is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The term ‘thiazole’ also refers to a large family of derivatives .

Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis

Thiazoles are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .科学研究应用

中枢神经系统研究:化合物 4-(2-甲氧基苯基)-2-[4(5)-甲基-5(4)-咪唑基甲基]噻唑是一种结构相关的化合物,是一种高效的血清素-3 受体拮抗剂。由于其有效穿透血脑屏障,因此可用于对这类化合物进行体外和体内研究 (Rosen 等人,1990)。

癌症治疗中的光动力疗法:用 5-溴-4-甲氧基-1,3-噻唑衍生物取代的锌酞菁表现出很高的单线态氧量子产率。由于其良好的荧光性能和适当的光降解量子产率,该化合物对于使用光动力疗法治疗癌症的 II 型光敏剂非常有价值 (Pişkin 等人,2020)。

抗菌活性:一系列含有 2,4-二取代噻唑环的新型席夫碱(包括 5-溴-4-甲氧基-1,3-噻唑的衍生物)表现出中等至优异的抗菌和抗真菌活性。这表明它们在开发新型抗菌剂方面具有潜在应用 (Bharti 等人,2010)。

缓蚀:合成了化合物 2-氨基-5-(2-甲氧基苯基)-1,3,4-噻二唑(一种相关化合物),并研究了其作为酸性环境中低碳钢缓蚀剂的性能。其较高的防护等级和吸附性能使其成为工业应用的有希望的候选者 (Attou 等人,2020)。

抗惊厥活性:5-溴-4-甲氧基-1,3-噻唑的衍生物已被合成,并显示出有希望的抗惊厥活性,表明它们在该领域的进一步研究中具有潜力 (Vijaya Raj 和 Narayana,2006)。

生物活性化合物合成:5-(羟甲基)噻唑是一种结构上与 5-溴-4-甲氧基-1,3-噻唑相关的化合物,用作各种生物活性化合物的构建块。它的稳定同位素标记版本已合成,用于该领域的进一步应用 (Lin 等人,2009)。

未来方向

Thiazoles have been an important heterocycle in the world of chemistry for many decades . They have been used to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that 5-Bromo-4-methoxy-1,3-thiazole and its derivatives could have potential applications in these areas in the future.

作用机制

Target of Action

Thiazole derivatives, which 5-Bromo-4-methoxythiazole is a part of, have been found to exhibit a wide range of biological activities . They are known to interact with various proteins and enzymes, influencing their function and contributing to their biological effects . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a manner that can activate or inhibit biochemical pathways . The presence of the thiazole ring, which contains sulfur and nitrogen atoms, allows for various types of chemical reactions, including donor-acceptor and nucleophilic reactions . These reactions can influence the function of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways . For instance, they have been linked to antimicrobial, antifungal, anti-inflammatory, and antitumor activities . Each of these activities likely involves different biochemical pathways, indicating the broad potential impact of 5-Bromo-4-methoxythiazole on cellular processes.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy . Factors such as solubility, permeability, stability, and metabolic stability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how it is eliminated .

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it is likely that 5-bromo-4-methoxythiazole could have a range of potential effects at the molecular and cellular level . These could include alterations in protein function, changes in cellular signaling pathways, and impacts on cell proliferation and survival .

Action Environment

It is known that both genetic and environmental factors can contribute to a compound’s effect in a non-additive manner, yielding a gene-environment interaction . This suggests that factors such as temperature, pH, presence of other chemicals, and biological factors could potentially influence the action of 5-Bromo-4-methoxythiazole.

属性

IUPAC Name |

5-bromo-4-methoxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c1-7-4-3(5)8-2-6-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWDOSZREGPEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2228818-64-0 |

Source

|

| Record name | 5-bromo-4-methoxy-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2704227.png)

![N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2704228.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2704234.png)

![3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine](/img/structure/B2704235.png)

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-N-[2-(prop-2-enoylamino)ethyl]-2,3-dihydro-1H-acridine-9-carboxamide](/img/structure/B2704239.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2704247.png)